[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine
Description
Properties
IUPAC Name |
[5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3/c1-16-5-2-6-17(8-7-16)13-4-3-12(14)9-11(13)10-15/h3-4,9H,2,5-8,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNDSYHROMJYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution Followed by Reductive Amination
A widely adopted route involves installing the 1,4-diazepane moiety via nucleophilic aromatic substitution (NAS). Starting with 2-bromo-5-fluorobenzaldehyde, the diazepane group is introduced under basic conditions. For instance, reacting 4-methyl-1,4-diazepane with 2-bromo-5-fluorobenzaldehyde in dimethylformamide (DMF) at 80°C for 24 hours yields 5-fluoro-2-(4-methyl-1,4-diazepan-1-yl)benzaldehyde. Subsequent reductive amination using sodium cyanoborohydride () and ammonium acetate () in methanol converts the aldehyde to the primary amine, achieving yields of 78–85%.
Key Reaction Steps:
-
NAS Reaction :
-
Reductive Amination :
Aza-Prins Cyclization for Diazepane Formation
An alternative approach employs aza-Prins cyclization to construct the 1,4-diazepane ring in situ. Reacting 5-fluoro-2-(3-butenyl)benzaldehyde with N-methyl-1,3-diaminopropane in the presence of formaldehyde and hydrochloric acid induces cyclization, forming the diazepane ring. This one-pot method simplifies purification but requires precise stoichiometry to minimize byproducts like saturated amines (e.g., 1-methylamino-3-phenylbutane).
Optimization Insights:
Multi-Step Convergent Synthesis
A modular strategy involves separate synthesis of the diazepane and fluorophenyl modules, followed by coupling. For example:
-
Diazepane Synthesis : Reacting N-methylethylenediamine with 1,3-dibromopropane under basic conditions yields 4-methyl-1,4-diazepane.
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Fluorophenyl Module : Lithiation of 2-bromo-5-fluorotoluene using n-butyllithium, followed by formylation with N,N-dimethylformamide (DMF), produces 2-bromo-5-fluorobenzaldehyde.
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Coupling : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination links the modules, with palladium catalysts () enabling efficient C–N bond formation.
Reaction Optimization and Challenges
Reductive Amination Efficiency
The choice of reducing agent critically impacts yield and purity. Comparative studies show:
| Reducing Agent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| 85 | 98 | <2% imines | |
| 62 | 89 | 10% alcohols | |
| 78 | 95 | <5% over-reduction |
Recommendation : in methanol at pH 6–7 minimizes side reactions.
Purification Challenges
The compound’s gummy consistency complicates crystallization. Silica gel chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity, while recrystallization from ethanol/water (1:1) yields needle-like crystals.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 219.326 g/mol |
| Density | 1.042 g/cm |
| Boiling Point | 122°C |
| LogP | 1.99 |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| NAS + Reductive Amination | 85 | 98 | High | Moderate |
| Aza-Prins Cyclization | 75 | 92 | Medium | Low |
| Convergent Synthesis | 80 | 95 | High | High |
Practical Considerations
Scale-Up Challenges
-
Heat Management : Exothermic reductive amination necessitates jacketed reactors for temperature control.
-
Byproduct Removal : Distillation under reduced pressure (20 mmHg) effectively isolates the target compound.
Applications in Drug Discovery
While this review focuses on synthesis, the compound’s structural features align with serotonin receptor ligands, suggesting potential antidepressant applications. Derivatives with modified diazepane substituents (e.g., SA-11 in ) demonstrate enhanced binding affinity, warranting further exploration.
Chemical Reactions Analysis
Types of Reactions
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and diazepane ring play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitters or other signaling molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following compounds share structural or functional similarities with [5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine:
Substituent Effects on Activity
- Fluorine Substituent: The 5-fluoro group in the target compound likely improves binding affinity to serotonin/dopamine receptors compared to non-fluorinated analogs (e.g., [2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine) by modulating electron density and steric interactions .
- Diazepane vs.
- N-Methylation : N-methylation (e.g., N-Methyl-2-(4-methylperhydro-1,4-diazepin-1-yl)benzylamine) increases lipophilicity, which may improve blood-brain barrier penetration but could reduce solubility .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
[5-Fluoro-2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C13H20FN3
- CAS Number: 43313866
- Molecular Weight: 239.32 g/mol
The compound acts primarily as a modulator of neurotransmitter systems. It is particularly noted for its interaction with metabotropic glutamate receptors (mGluRs), which are implicated in various central nervous system disorders. The allosteric modulation of these receptors can lead to therapeutic effects in conditions such as anxiety and schizophrenia .
Anticancer Properties
Recent studies have explored the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant activity against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.76 |
| U-937 (Leukemia) | 1.47 |
| A549 (Lung) | 0.12 |
These values indicate that the compound exhibits potent cytotoxicity, comparable to established chemotherapeutics like doxorubicin .
Neuropharmacological Effects
The compound has been studied for its anxiolytic and antipsychotic potential through its modulation of mGluR5. In vivo studies suggest that it can reduce hyperlocomotion in rodent models, indicating a potential for treating anxiety disorders .
Case Studies
-
Study on Cancer Cell Lines:
A study evaluated the efficacy of this compound against multiple cancer cell lines including MCF-7 and U-937. The results showed that the compound induced apoptosis in a dose-dependent manner, suggesting a mechanism involving programmed cell death rather than merely cytotoxic effects . -
Neuropharmacological Assessment:
In another study focused on CNS disorders, the compound was found to enhance glutamate-induced signaling through mGluR5 without acting as an agonist itself. This characteristic makes it a valuable candidate for further development as a therapeutic agent for anxiety and schizophrenia .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
